molecular formula C15H24 B1599979 (E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene CAS No. 26259-79-0

(E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene

Cat. No. B1599979
CAS RN: 26259-79-0
M. Wt: 204.35 g/mol
InChI Key: FNXUOGPQAOCFKU-NDFWULPDSA-N
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Description

(E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene , commonly referred to as TMMD , is a terpenoid compound . It belongs to the class of cycloalkenes and is characterized by its unique double bond configuration. TMMD is found in various natural sources, including certain plants and essential oils. Its distinct chemical structure contributes to its intriguing properties and potential applications.



Synthesis Analysis

The synthesis of TMMD involves several methods, including:



  • Isolation from Natural Sources : TMMD can be extracted from specific plant species or essential oils where it occurs naturally.

  • Chemical Synthesis : Organic chemists can create TMMD through multi-step reactions, starting from simpler precursors. These synthetic routes often involve cyclization reactions to form the cycloalkene ring.



Molecular Structure Analysis

The molecular formula of TMMD is C₁₅H₂₄ . Its structural features include:



  • Double Bonds : TMMD contains two conjugated double bonds (E,E configuration) within the cycloalkene ring.

  • Substituents : The molecule has three methyl groups (8, 8, and 1 positions) and a methylene group (5 position).



Chemical Reactions Analysis

TMMD participates in various chemical reactions:



  • Diels-Alder Reaction : Due to its conjugated double bonds, TMMD readily undergoes Diels-Alder reactions with dienophiles. This property makes it valuable in synthetic organic chemistry.

  • Hydrogenation : TMMD can be selectively hydrogenated to yield different derivatives.

  • Functionalization : Chemists can modify TMMD by introducing functional groups (e.g., hydroxyl, ester, or amine) at specific positions.



Physical And Chemical Properties Analysis


  • Physical State : TMMD is typically a colorless to pale yellow liquid.

  • Boiling Point : It boils around 200°C .

  • Solubility : It is soluble in organic solvents like ethanol and dichloromethane.

  • Odor : TMMD has a characteristic herbal or woody scent.


Safety And Hazards


  • Toxicity : While TMMD is generally considered safe, caution should be exercised during handling and synthesis.

  • Irritant : It may irritate skin and eyes.

  • Flammability : TMMD is flammable; proper storage and handling are essential.


Future Directions

Research on TMMD continues to explore its:



  • Biological Activities : Investigate its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

  • Synthetic Applications : Develop efficient synthetic routes for TMMD and its derivatives.

  • Structural Modifications : Explore modifications to enhance specific properties.


properties

IUPAC Name

(1Z,6Z)-1,8,8-trimethyl-5-methylidenecycloundeca-1,6-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h7,10,12H,2,5-6,8-9,11H2,1,3-4H3/b12-10-,13-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXUOGPQAOCFKU-NDFWULPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(=C)C=CC(CCC1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/CCC(=C)/C=C\C(CCC1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene

CAS RN

26259-79-0
Record name 1,6-Cycloundecadiene, 1,8,8-trimethyl-5-methylene-, (E,E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026259790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene
Reactant of Route 2
(E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene
Reactant of Route 3
(E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene
Reactant of Route 4
(E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene
Reactant of Route 5
Reactant of Route 5
(E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene
Reactant of Route 6
(E,E)-1,8,8-Trimethyl-5-methylene-1,6-cycloundecadiene

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